Ioglycamide disodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ioglycamide disodium is a chemical compound with the molecular formula C18H8I6N2O7.2Na. It is a radiopaque contrast agent used primarily in medical imaging to enhance the visibility of internal structures in radiographic procedures. The compound is known for its high iodine content, which contributes to its effectiveness in absorbing X-rays and providing clear images of the body’s internal organs and tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ioglycamide disodium involves the iodination of specific aromatic compounds followed by the introduction of amide groups. The process typically includes the following steps:
Iodination: Aromatic compounds are treated with iodine and an oxidizing agent to introduce iodine atoms into the aromatic ring.
Amidation: The iodinated aromatic compounds are then reacted with amines to form amide bonds, resulting in the formation of ioglycamide.
Disodium Salt Formation: The final step involves the conversion of ioglycamide into its disodium salt form by reacting it with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to carry out the iodination and amidation reactions.
Purification: Purification steps such as crystallization, filtration, and washing to obtain high-purity this compound.
Quality Control: Rigorous quality control measures to ensure the final product meets the required standards for medical use.
Chemical Reactions Analysis
Types of Reactions
Ioglycamide disodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) are used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce iodinated quinones, while reduction may yield iodinated amines.
Scientific Research Applications
Ioglycamide disodium has several scientific research applications, including:
Medical Imaging: Used as a contrast agent in radiographic procedures to enhance the visibility of internal structures.
Pharmacokinetics Studies: Employed in studies to understand the distribution, metabolism, and excretion of iodine-containing compounds in the body.
Biological Research: Used in experiments to study the effects of iodine on biological systems and its role in various biochemical pathways.
Industrial Applications: Utilized in the development of new radiopaque materials and imaging agents.
Mechanism of Action
Ioglycamide disodium exerts its effects by absorbing X-rays due to its high iodine content. When injected into the body, the compound enhances the contrast of internal structures in radiographic images. The iodine atoms in this compound interact with X-rays, absorbing them and preventing their passage through the body. This results in a clear and detailed image of the targeted area.
Comparison with Similar Compounds
Similar Compounds
Iodipamide: Another iodine-containing contrast agent used in medical imaging.
Iodixanol: A non-ionic, water-soluble contrast agent with similar applications.
Iohexol: A widely used contrast agent with a similar mechanism of action.
Uniqueness of Ioglycamide Disodium
This compound is unique due to its specific chemical structure and high iodine content, which provide excellent radiopacity and image contrast. Its disodium salt form enhances its solubility and stability, making it suitable for various medical imaging applications.
Properties
CAS No. |
3737-71-1 |
---|---|
Molecular Formula |
C18H8I6N2Na2O7 |
Molecular Weight |
1171.7 g/mol |
IUPAC Name |
disodium;3-[[2-[2-(3-carboxylato-2,4,6-triiodoanilino)-2-oxoethoxy]acetyl]amino]-2,4,6-triiodobenzoate |
InChI |
InChI=1S/C18H10I6N2O7.2Na/c19-5-1-7(21)15(13(23)11(5)17(29)30)25-9(27)3-33-4-10(28)26-16-8(22)2-6(20)12(14(16)24)18(31)32;;/h1-2H,3-4H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32);;/q;2*+1/p-2 |
InChI Key |
FJXNNXNSEXRWGF-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)[O-])I)I)I)C(=O)[O-])I.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.